An In-depth Technical Guide to the Fundamental Properties of N-o-Tolyl-Guanidine Derivatives
An In-depth Technical Guide to the Fundamental Properties of N-o-Tolyl-Guanidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of N-o-tolyl-guanidine derivatives, with a primary focus on 1-(o-tolyl)guanidine and the extensively studied 1,3-di(o-tolyl)guanidine (DTG). This document delves into their chemical, physical, and pharmacological characteristics, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Introduction to N-o-Tolyl-Guanidine Derivatives
Guanidine and its derivatives are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. The guanidinium group is protonated at physiological pH, allowing it to participate in numerous biological interactions.[1] N-o-tolyl-guanidine derivatives, featuring one or two o-tolyl groups, have garnered significant interest in medicinal chemistry and pharmacology. Notably, 1,3-di(o-tolyl)guanidine is a well-established high-affinity ligand for sigma receptors, making it a valuable tool for studying their function and a potential scaffold for the development of novel therapeutics.[2]
Physicochemical Properties
The physicochemical properties of N-o-tolyl-guanidine derivatives are crucial for their biological activity, dictating factors such as solubility, membrane permeability, and receptor binding affinity.
1-(o-Tolyl)guanidine
| Property | Value | Reference |
| Molecular Formula | C8H11N3 | [3] |
| Molecular Weight | 149.20 g/mol | [3] |
| Appearance | Off-white solid | [3] |
| Purity | ≥ 96% (HPLC) | [3] |
| Storage Conditions | 0-8 °C | [3] |
1,3-Di(o-tolyl)guanidine (DTG)
| Property | Value | Reference |
| Molecular Formula | C15H17N3 | [4] |
| Molecular Weight | 239.32 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 176-179 °C | [4][6] |
| Density | 1.10 g/cm³ at 20 °C | [6] |
| Solubility | Soluble in chloroform, acetone, ethanol; slightly soluble in benzene; insoluble in water, gasoline, and carbon tetrachloride.[5] Water solubility is also reported as 70 mg/mL at 20 °C.[7] | |
| pKa | The basicity of aryl guanidines is influenced by substituents.[8] | |
| LogP | Calculated XlogP: 3.1 | [5] |
Experimental Protocols
Synthesis of 1,3-Di(o-tolyl)guanidine (DTG)
A common method for the synthesis of DTG involves the reaction of o-toluidine with cyanogen bromide in ethanol.[9]
Materials:
-
o-toluidine
-
Cyanogen bromide
-
Ethanol (EtOH)
-
1 M Sodium Hydroxide (NaOH)
Procedure: [9]
-
Dissolve o-toluidine (10 mmol) in 15 mL of ethanol in a flask equipped with a magnetic stirrer.
-
Gradually add a solution of cyanogen bromide (12 mmol) in 5 mL of ethanol to the o-toluidine solution at 0 °C.
-
After the initial exothermic reaction subsides, reflux the mixture for 1.5 hours.
-
Filter the reaction mixture.
-
Neutralize the filtrate with 1 M NaOH solution.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from aqueous ethanol to yield pure N,N'-di-o-tolylguanidine.
Determination of Physicochemical Properties
This method is suitable for determining the dissociation constant of basic compounds like aryl guanidines.[8][10]
Materials:
-
Aryl guanidine sample
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
0.15 M Potassium chloride (KCl) solution
-
Calibrated pH meter and electrode
-
Magnetic stirrer
Procedure: [10]
-
Prepare a 1 mM solution of the aryl guanidine sample.
-
Acidify 20 mL of the sample solution to pH 1.8-2.0 with 0.1 M HCl.
-
Maintain a constant ionic strength throughout the titration by using 0.15 M KCl solution.
-
Titrate the acidic solution with 0.1 M NaOH, adding the titrant in small increments.
-
Record the pH after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration until the pH reaches 12.0-12.5.
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point of the titration curve.
-
Perform the titration in triplicate to ensure accuracy.
The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP) or distribution coefficient (LogD) of a compound.[11][12]
Materials:
-
N-o-tolyl-guanidine derivative
-
1-Octanol (pre-saturated with buffer)
-
Aqueous buffer of desired pH (e.g., pH 7.4 phosphate buffer, pre-saturated with 1-octanol)
-
Vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
Procedure: [12]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a vial, add appropriate volumes of the 1-octanol and the aqueous buffer.
-
Add a small aliquot of the stock solution of the test compound to the vial.
-
Securely cap the vial and place it on a mechanical shaker. Shake for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the vial to achieve a clear separation of the two phases.
-
Carefully withdraw an aliquot from both the 1-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a validated analytical method.
-
Calculate the LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) using the following formula: LogP or LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
The shake-flask method is also commonly used to determine the equilibrium solubility of a compound.[13]
Materials:
-
N-o-tolyl-guanidine derivative (solid)
-
Aqueous buffer of desired pH
-
Vials with screw caps
-
Shaker or agitator at a constant temperature (e.g., 37 °C)
-
Filtration or centrifugation equipment
-
Analytical instrument for concentration measurement
-
Add an excess amount of the solid compound to a vial containing the aqueous buffer.
-
Seal the vial and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
After equilibration, separate the undissolved solid from the solution by filtration or centrifugation.
-
Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method.
-
The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Pharmacological Properties and Mechanism of Action
The pharmacological effects of N-o-tolyl-guanidine derivatives, particularly DTG, are primarily mediated through their interaction with sigma receptors.
Sigma Receptor Binding
DTG is a non-selective agonist for both sigma-1 (σ1) and sigma-2 (σ2) receptors.[14] Its binding affinity can be determined through radioligand binding assays.
This protocol determines the binding affinity (Ki) of a test compound for the sigma-2 receptor by measuring its ability to displace the radiolabeled ligand, [3H]DTG.[11]
Materials:
-
Rat liver membrane preparation (a rich source of sigma-2 receptors)
-
[3H]1,3-di-o-tolylguanidine ([3H]DTG)
-
(+)-Pentazocine (to mask sigma-1 receptors)
-
Test compound at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure: [11]
-
Incubate the rat liver membrane preparation (30-60 µg of protein) with a fixed concentration of [3H]DTG (e.g., 5 nM) and varying concentrations of the unlabeled test compound.
-
Include 100 nM of (+)-pentazocine in all assay tubes to block the binding of [3H]DTG to sigma-1 receptors.
-
Define non-specific binding in the presence of a high concentration of unlabeled DTG (e.g., 10 µM).
-
Incubate the mixture at room temperature for 120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]DTG).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Downstream Signaling Pathways
Activation of sigma-1 receptors by agonists like DTG can modulate a variety of downstream signaling pathways, leading to neuroprotective and other cellular effects.
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface.[1] Upon ligand binding, it can translocate and interact with various ion channels and signaling proteins, influencing cellular calcium homeostasis, reducing oxidative stress, and modulating neuronal excitability.[3][5]
Applications in Research and Drug Development
N-o-tolyl-guanidine derivatives have diverse applications:
-
1,3-Di(o-tolyl)guanidine (DTG): Primarily used as a pharmacological tool to study the role of sigma receptors in various physiological and pathological processes, including neurological disorders, pain, and addiction.[15] Its high affinity and well-characterized binding make it an essential ligand in sigma receptor research.
-
1-(o-Tolyl)guanidine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[3] It is also explored in agricultural chemistry as a potential plant growth regulator.[3]
Conclusion
N-o-tolyl-guanidine derivatives, encompassing both mono- and di-substituted forms, possess a range of physicochemical and pharmacological properties that make them valuable in scientific research and development. 1,3-di(o-tolyl)guanidine, in particular, stands out as a critical tool for elucidating the complex roles of sigma receptors in cellular function and disease. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate these compounds further, paving the way for potential therapeutic innovations.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. medium.com [medium.com]
- 7. mdpi.com [mdpi.com]
- 8. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. mdpi.com [mdpi.com]
- 15. Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
